Cas no 20562-03-2 (α-Chaconine)
α-カコニンは、ナス科植物に含まれる天然のステロイドアルカロイド配糖体の一種です。特にジャガイモの芽や緑化部分に高濃度で存在し、抗真菌性や抗昆虫性などの生理活性を示します。その化学構造はソラニンと類似していますが、糖鎖部分の構成が異なるため、より強い生物活性を有することが特徴です。研究分野では、抗腫瘍効果や抗炎症作用に関する研究が進められており、細胞増殖抑制やアポトーシス誘導能が報告されています。また、α-カコニンは特定の病原微生物に対する防御物質として植物体内で機能しており、その作用機序の解明が期待されています。
α-Chaconine structure
Product Name:α-Chaconine
CAS番号:20562-03-2
MF:C45H73NO14
メガワット:852.059435606003
MDL:MFCD09039102
CID:278006
PubChem ID:442971
Update Time:2025-08-04
α-Chaconine 化学的及び物理的性質
名前と識別子
-
- ALPHA-CHACONINE
- b-D-Glucopyranoside, (3b)-solanid-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®
- CHACONINE, ALPHA-(AS) PrintBack
- α-CHACONINE
- A-CHACONINE
- A-CHACONINE FROM POTATO SPROUTS
- A-CHACONINE WITH TLC
- ALPA-CHACONINE
- CHACONINE
- CHACONINE,A
- (3beta)-Solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1→2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→4)]-beta-D-glucopyranoside
- 5QOL0LIM81
- beta-D-Glucopyranoside, (3beta)-solanid-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-4))-
- C10796
- α-Chaconine
- 20562-03-2
- MS-31576
- BRN 0077396
- .ALPHA.-CHACONINE [MI]
- AKOS040760264
- (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- alpha-?Chaconine
- DTXSID501016601
- CHEBI:10219
- UNII-5QOL0LIM81
- ??-?Chaconine
- CS-0103657
- HY-129113
- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.)-SOLANID-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->4))-
- 4-21-00-01401 (Beilstein Handbook Reference)
- NS00094322
- Q2947331
- .alpha.-Chaconine
- CCRIS 6509
- alpha -Chaconine
- (2S, 3R, 4R, 5R, 6S)-2-[(2R, 3S, 4S, 5R, 6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S, 2S, 7S, 10R, 11S, 14S, 15R, 16S, 17R, 20S, 23S)-10, 14, 16, 20-tetramethyl-22-azahexacyclo[12.10.0.02, 11.05, 10.015, 23.017, 22]tetracos-4-en-7-yl]oxy]-5-[(2S, 3R, 4R, 5R, 6S)-3, 4, 5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3, 4, 5-triol
- 2-[4-hydroxy-2-(hydroxymethyl)-6-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl)oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- (2S,3R,4R,5R,6S)-2-((2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-(((1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
- DTXCID301474794
- DA-50353
- (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- alpha-rhamnosyl-(1->2)-[alpha-rhamnosyl-(1->4)-]-beta-D-glucosyl-solanidine
- alpha-rhamnosyl-(1->2)-(alpha-rhamnosyl-(1->4)-)-beta-D-glucosyl-solanidine
- (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5S,6R)-4-hydroxy-2-(hydroxymethyl)-6-(((1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
- G13546
- 2-{[4-hydroxy-2-(hydroxymethyl)-6-({10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl}oxy)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol
- TYNQWWGVEGFKRU-AJDPQWBVSA-N
- 2-((4-hydroxy-2-(hydroxymethyl)-6-((10,14,16,20-tetramethyl-22-azahexacyclo(12.10.0.02,11.05,10.015,23.017,22)tetracos-4-en-7-yl)oxy)-5-((3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl)oxy)-6-methyloxane-3,4,5-triol
- BETA-D-GLUCOPYRANOSIDE, (3BETA)-SOLANID-5-EN-3-YL O-6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->2)-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->4))-
- α-Chaconine
-
- MDL: MFCD09039102
- インチ: 1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1
- InChIKey: TYNQWWGVEGFKRU-AJDPQWBVSA-N
- ほほえんだ: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@@]2(C)[C@H]1C[C@H]1[C@@H]2[C@H](C)[C@H]2CC[C@H](C)CN12
- BRN: 0077396
計算された属性
- せいみつぶんしりょう: 851.50300
- どういたいしつりょう: 851.50310600 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 15
- 重原子数: 60
- 回転可能化学結合数: 7
- 複雑さ: 1570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 26
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 221
- ぶんしりょう: 852.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 228-236 °C
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.621
- ようかいど: Insuluble (3.9E-4 g/L) (25 ºC),
- PSA: 220.46000
- LogP: 1.12070
α-Chaconine 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB165492-5 mg |
alpha-Chaconine with HPLC, 98%; . |
20562-03-2 | 98% | 5 mg |
€316.80 | 2023-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1374-1 mg |
alpha-Chaconine |
20562-03-2 | 1mg |
¥2969.00 | 2022-04-26 | ||
| TRC | C291810-1mg |
a-Chaconine |
20562-03-2 | 1mg |
$ 227.00 | 2023-09-08 | ||
| TRC | C291810-5mg |
a-Chaconine |
20562-03-2 | 5mg |
$ 1007.00 | 2023-09-08 | ||
| TRC | C291810-10mg |
a-Chaconine |
20562-03-2 | 10mg |
$ 1757.00 | 2023-09-08 | ||
| MedChemExpress | HY-129113-1mg |
α-Chaconine |
20562-03-2 | 99.04% | 1mg |
¥3500 | 2024-05-24 | |
| MedChemExpress | HY-129113-5mg |
α-Chaconine |
20562-03-2 | 99.04% | 5mg |
¥12500 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1254820-1mg |
ALPHA-CHACONINE |
20562-03-2 | 99% | 1mg |
$650 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1254820-5mg |
ALPHA-CHACONINE |
20562-03-2 | 99% | 5mg |
$2100 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C934630-5mg |
alpha-Chaconine |
20562-03-2 | ≥98% | 5mg |
¥8,100.00 | 2022-09-29 |
α-Chaconine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:20562-03-2)α-Chaconine
注文番号:A1201545
在庫ステータス:in Stock
はかる:5mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:45
価格 ($):1053.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:20562-03-2)α-Chaconine
注文番号:LE11857
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:05
価格 ($):discuss personally
Email:18501500038@163.com
α-Chaconine 関連文献
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
20562-03-2 (α-Chaconine) 関連製品
- 20562-02-1(α-Solanine)
- 115491-59-3(b-D-Glucopyranoside, (3b)-solanid-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-[O-b-D-glucopyranosyl-(1®6)-O-b-D-glucopyranosyl-(1®3)-b-D-glucopyranosyl-(1®4)]- (9CI))
- 469-14-7(beta2-Chaconine)
- 472-51-5(beta-Chaconine)
- 102728-60-9(b-D-Glucopyranoside, (3b)-solanid-5-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-[O-b-D-glucopyranosyl-(1®3)-b-D-glucopyranosyl-(1®4)]-)
- 123164-25-0(b-D-Glucopyranoside, (3b,16a,20S)-16-hydroxy-20-[(2S,5S)-5-methyl-2-piperidinyl]pregn-5-en-3-yl(9CI))
- 107585-56-8(b-D-Galactopyranoside, (3b,16a,20S)-16-hydroxy-20-[(5S)-5-methyl-2-piperidinyl]pregn-5-en-3-yl(9CI))
- 511-36-4(b-D-Glucopyranoside, (3b)-solanid-5-en-3-yl)
- 511-37-5(b-D-Galactopyranoside, (3b)-solanid-5-en-3-yl)
- 58078-63-0(β-D-Glucopyranoside, (3β,20S)-17-methyl-20-[(2S,5R)-5-methyl-2-piperidinyl]-18-norpregna-5,12-dien-3-yl)